molecular formula C48H24 B086257 Hexabenzo[a,d,g,j,m,p]coronene CAS No. 1065-80-1

Hexabenzo[a,d,g,j,m,p]coronene

Cat. No. B086257
CAS RN: 1065-80-1
M. Wt: 600.7 g/mol
InChI Key: XHJPOZDMDBETDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexabenzo[a,d,g,j,m,p]coronene (HBC) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique structure and potential applications. HBC is a flat molecule with a central ring of six benzene rings fused together, surrounded by six additional benzene rings. This structure gives HBC its unique properties and makes it a promising material for various scientific applications.

Mechanism Of Action

The mechanism of action of Hexabenzo[a,d,g,j,m,p]coronene as an anticancer agent is not fully understood. However, studies have shown that Hexabenzo[a,d,g,j,m,p]coronene can induce apoptosis (cell death) in cancer cells by activating certain signaling pathways. Hexabenzo[a,d,g,j,m,p]coronene has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and cell division processes.

Biochemical And Physiological Effects

Studies have shown that Hexabenzo[a,d,g,j,m,p]coronene has low toxicity and is well-tolerated by living organisms. However, the long-term effects of Hexabenzo[a,d,g,j,m,p]coronene exposure on human health are not yet fully understood. In animal studies, Hexabenzo[a,d,g,j,m,p]coronene has been shown to accumulate in certain organs, such as the liver and kidneys, but no adverse effects have been observed.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Hexabenzo[a,d,g,j,m,p]coronene in lab experiments is its unique structure and properties, which make it a versatile and promising material for various applications. However, the synthesis of Hexabenzo[a,d,g,j,m,p]coronene is a complex and time-consuming process, which can be a limitation for some researchers. Additionally, the high cost of Hexabenzo[a,d,g,j,m,p]coronene may limit its use in certain experiments.

Future Directions

There are several future directions for research on Hexabenzo[a,d,g,j,m,p]coronene. One potential area of focus is the development of new methods for synthesizing Hexabenzo[a,d,g,j,m,p]coronene that are more efficient and cost-effective. Another area of focus is the development of new applications for Hexabenzo[a,d,g,j,m,p]coronene in biomedicine, such as the use of Hexabenzo[a,d,g,j,m,p]coronene as a drug delivery vehicle for targeted cancer therapy. Additionally, further studies are needed to fully understand the long-term effects of Hexabenzo[a,d,g,j,m,p]coronene exposure on human health.

Synthesis Methods

The synthesis of Hexabenzo[a,d,g,j,m,p]coronene is a complex process that involves several steps. One of the most common methods for synthesizing Hexabenzo[a,d,g,j,m,p]coronene is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. In this reaction, two benzene rings act as the diene, while a maleic anhydride derivative acts as the dienophile. The reaction produces a cyclohexene ring, which is then further modified to produce Hexabenzo[a,d,g,j,m,p]coronene.

Scientific Research Applications

Hexabenzo[a,d,g,j,m,p]coronene has been extensively studied for its potential applications in various scientific fields, including material science, electronics, and biomedicine. In material science, Hexabenzo[a,d,g,j,m,p]coronene has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and conductivity. In electronics, Hexabenzo[a,d,g,j,m,p]coronene has been used as a component in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency. In biomedicine, Hexabenzo[a,d,g,j,m,p]coronene has been studied for its potential as an anticancer agent and as a drug delivery vehicle.

properties

CAS RN

1065-80-1

Product Name

Hexabenzo[a,d,g,j,m,p]coronene

Molecular Formula

C48H24

Molecular Weight

600.7 g/mol

IUPAC Name

tridecacyclo[34.6.6.02,7.08,41.09,14.015,40.016,21.022,39.023,28.029,38.030,35.037,42.043,48]octatetraconta-1(42),2,4,6,8(41),9,11,13,15(40),16,18,20,22(39),23,25,27,29(38),30,32,34,36,43,45,47-tetracosaene

InChI

InChI=1S/C48H24/c1-2-14-26-25(13-1)37-27-15-3-4-16-28(27)39-31-19-7-8-20-32(31)41-34-22-10-12-24-36(34)42-35-23-11-9-21-33(35)40-30-18-6-5-17-29(30)38(26)44-43(37)45(39)47(41)48(42)46(40)44/h1-24H

InChI Key

XHJPOZDMDBETDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=C8C4=C(C2=CC=CC=C23)C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=C8C4=C(C2=CC=CC=C23)C2=CC=CC=C21

Other CAS RN

1065-80-1

Origin of Product

United States

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